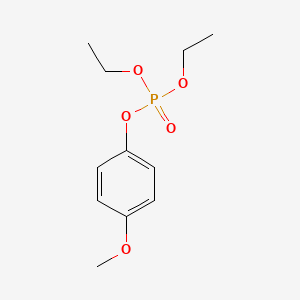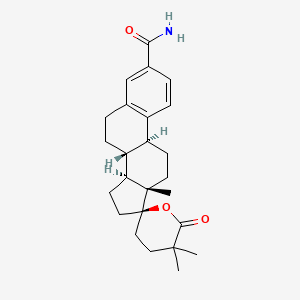
3-Carboxamido-1,3,5(10)-Estratrien-17(R)-Spiro-2'(5',5'-Dimethyl-6'oxo)tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN is a complex organic compound that belongs to the class of steroids. This compound is characterized by its unique spiro structure, which involves a tetrahydropyran ring fused to the steroid backbone. The presence of a carboxamido group at the 3-position and a spiro linkage at the 17-position makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN involves multiple steps, including the formation of the steroid backbone, introduction of the carboxamido group, and the creation of the spiro linkage. One common method involves the alkylation of a CD ring fragment, followed by hydrogenation, cyclization, and further hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The carboxamido group and other functional groups can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-CARBOXAMIDO-1,3,5(10)-ESTRATRIEN-17®-SPIRO-2’(5’,5’-DIMETHYL-6’OXO)TETRAHYDROPYRAN is unique due to its spiro structure and the presence of a carboxamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H33NO3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-3-carboxamide |
InChI |
InChI=1S/C25H33NO3/c1-23(2)12-13-25(29-22(23)28)11-9-20-19-7-4-15-14-16(21(26)27)5-6-17(15)18(19)8-10-24(20,25)3/h5-6,14,18-20H,4,7-13H2,1-3H3,(H2,26,27)/t18-,19-,20+,24+,25-/m1/s1 |
InChI Key |
YVAJWBACBRSVPR-NDUHRLLKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCC(C(=O)O4)(C)C)CCC5=C3C=CC(=C5)C(=O)N |
Canonical SMILES |
CC1(CCC2(CCC3C2(CCC4C3CCC5=C4C=CC(=C5)C(=O)N)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


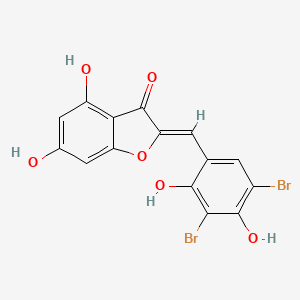
![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)
![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)
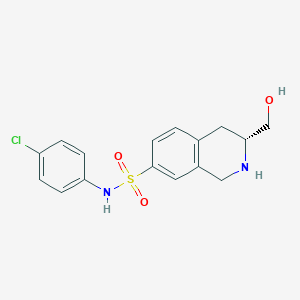

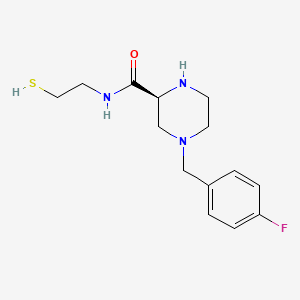
![N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide](/img/structure/B10758196.png)
![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)
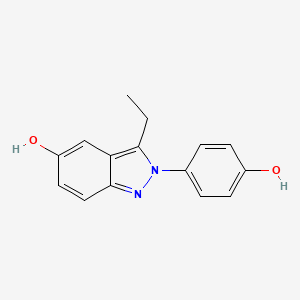
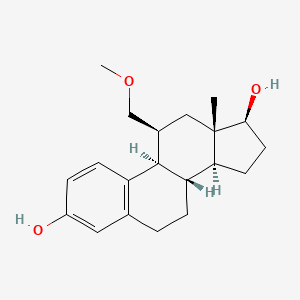

![3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B10758217.png)
